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Compound of Interest

Compound Name: 2-Ethyl-4-methylimidazole

Cat. No.: B144543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data for 2-Ethyl-4-methylimidazole. The information is presented in

a structured format to facilitate its use in research, quality control, and drug development

applications. Detailed experimental protocols for obtaining the spectral data are also included,

along with a logical workflow for spectral analysis.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Ethyl-4-methylimidazole provides characteristic signals

corresponding to the different proton environments in the molecule. The data presented here is

compiled from various spectral databases.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 - 11.5 br s 1H N-H

~6.63 s 1H C5-H

~2.72 q 2H -CH₂-CH₃

~2.21 s 3H C4-CH₃

~1.20 t 3H -CH₂-CH₃
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br s = broad singlet, s = singlet, q = quartet, t = triplet Note: The chemical shift of the N-H

proton can be highly variable depending on solvent and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon skeleton of 2-Ethyl-4-methylimidazole. The

following data has been aggregated from available spectral information.

Chemical Shift (δ) ppm Assignment

~149.0 C2

~133.0 C4

~115.0 C5

~21.0 -CH₂-CH₃

~14.0 C4-CH₃

~12.0 -CH₂-CH₃

Infrared (IR) Spectral Data
The IR spectrum of 2-Ethyl-4-methylimidazole shows characteristic absorption bands

corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 2800 Strong, Broad N-H and C-H stretching

~2970, ~2930, ~2870 Medium C-H stretching (alkyl)

~1590 Medium C=N stretching

~1500 Medium C=C stretching (imidazole ring)

~1460, ~1380 Medium C-H bending (alkyl)

~1100 Medium Ring vibrations

~800 Medium C-H out-of-plane bending
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Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Ethyl-4-methylimidazole for

structural elucidation and purity assessment.

Materials:

2-Ethyl-4-methylimidazole (sample)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

Pipettes and vials

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Ethyl-4-methylimidazole in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Vortex the sample to

ensure complete dissolution.

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation

delay of 2 seconds, and a larger number of scans (e.g., 128 or more) due to the low

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the signals in the ¹H NMR spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain a Fourier-transform infrared (FT-IR) spectrum of 2-Ethyl-4-
methylimidazole to identify its functional groups.

Materials:

2-Ethyl-4-methylimidazole (sample)

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)
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Lint-free wipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR crystal.

Sample Application: Place a small amount of the 2-Ethyl-4-methylimidazole sample directly

onto the ATR crystal. If the sample is a solid, apply pressure using the instrument's clamp to

ensure good contact with the crystal.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at

a resolution of 4 cm⁻¹.

Data Processing:

The instrument's software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

If necessary, perform a baseline correction and an ATR correction.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after

the measurement.

Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a chemical

compound like 2-Ethyl-4-methylimidazole.
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Sample Preparation

Data Acquisition

Data Processing

Data Analysis and Interpretation

Obtain 2-Ethyl-4-methylimidazole

Dissolve in Deuterated Solvent Place on ATR Crystal

Acquire 1H and 13C NMR Spectra Acquire FT-IR Spectrum

Fourier Transform, Phasing, Baseline Correction, Referencing Background Subtraction, Baseline Correction

Assign Peaks (Chemical Shift, Integration, Multiplicity) Assign Bands (Functional Groups)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectral Data Acquisition and Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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